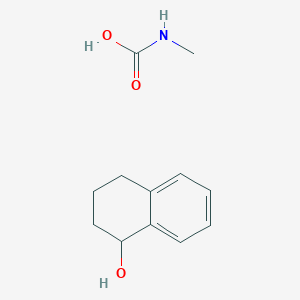
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H12O. It is also known by other names such as 1-Naphthol, 1,2,3,4-tetrahydro- and α-Tetralol . This compound is part of the naphthol family and is characterized by its tetrahydronaphthalene structure, which includes a hydroxyl group attached to the first carbon of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1-tetralone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and high-pressure hydrogenation units are commonly used in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-tetralone
Reduction: Tetrahydronaphthalene
Substitution: 1-chlorotetralin
Applications De Recherche Scientifique
1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetralol: Similar structure but lacks the methylcarbamic acid group.
1,2,3,4-Tetrahydronaphthalen-2-ol: Differing position of the hydroxyl group.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a methyl group instead of a hydroxyl group.
Uniqueness
1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific hydroxyl group position and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
61518-18-1 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C2H5NO2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-3-2(4)5/h1-2,4,6,10-11H,3,5,7H2;3H,1H3,(H,4,5) |
Clé InChI |
XJGDPCHGLZAZCM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)O.C1CC(C2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
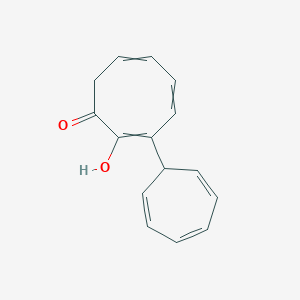
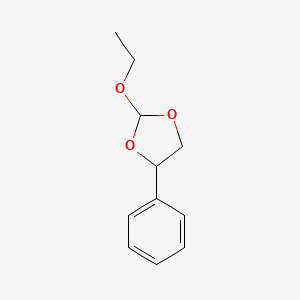

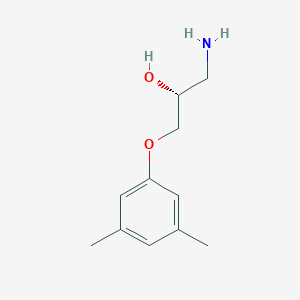
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)


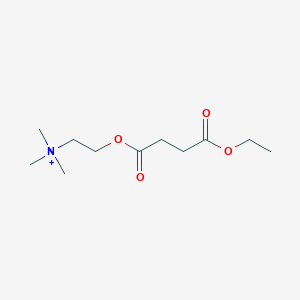
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

